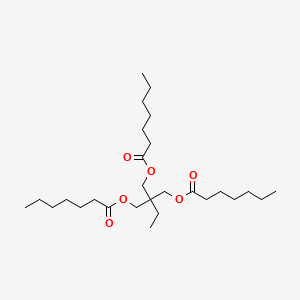
Indoferron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoferron is a chemical compound known for its utility as a spectrophotometric reagent. It is particularly effective in the determination of zirconium(IV) and iron(III) ions. The compound forms blue complexes with these ions, which can be measured spectrophotometrically due to their distinct absorption maxima .
Preparation Methods
The preparation of Indoferron involves the reaction of specific reagents under controlled conditions. The synthetic route typically includes the reaction of an excess reagent with zirconium(IV) and iron(III) to form blue complexes. The reaction conditions, such as pH and temperature, are carefully controlled to ensure the stability and formation of the desired complexes . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
Indoferron undergoes several types of chemical reactions, including complexation reactions with metal ions. The primary reactions involve the formation of blue complexes with zirconium(IV) and iron(III) ions. These reactions occur under specific pH conditions, with the maximum absorbances obtained in the pH range from 3.6 to 3.7 for zirconium(IV) and from 3.9 to 4.1 for iron(III) . The major products formed from these reactions are the blue complexes, which are stable for a certain period.
Scientific Research Applications
Indoferron is widely used in scientific research due to its effectiveness as a spectrophotometric reagent. It is employed in the determination of zirconium(IV) and iron(III) ions in various samples. This application is crucial in fields such as analytical chemistry, where precise measurement of metal ions is required.
Mechanism of Action
The mechanism of action of Indoferron involves the formation of complexes with metal ions. The compound reacts with zirconium(IV) and iron(III) ions to form stable blue complexes. These complexes have distinct absorption maxima, which allow for their detection and quantification using spectrophotometric methods. The molecular targets of this compound are the zirconium(IV) and iron(III) ions, and the pathways involved include the formation of metal-ligand bonds .
Comparison with Similar Compounds
Indoferron is unique in its ability to form stable blue complexes with zirconium(IV) and iron(III) ions, which can be easily detected spectrophotometrically. Similar compounds may include other spectrophotometric reagents used for metal ion detection, such as 1,10-phenanthroline and 2,2’-bipyridine. this compound stands out due to its specific absorption maxima and the stability of the complexes it forms .
Properties
CAS No. |
27728-33-2 |
|---|---|
Molecular Formula |
C18H16Br2N2O6 |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
2-[carboxymethyl-[[5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-hydroxy-3-methylphenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C18H16Br2N2O6/c1-9-2-11(21-12-4-13(19)18(28)14(20)5-12)3-10(17(9)27)6-22(7-15(23)24)8-16(25)26/h2-5,27H,6-8H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
DHAYDAWXUHTHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)N=C2C=C(C(=O)C(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009528.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12009536.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009544.png)


![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)


![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)

